2,4-Dichloro-6-methoxy-1,3,5-triazine

Organic synthesis Coupling reagent Methylenebisamide

DCMT occupies a critical reactivity niche between over-reactive cyanuric chloride (CC, 0% yield in methylenebisamide synthesis) and mono-functional CDMT. Its 2,4-dichloro-6-methoxy substitution pattern enables sequential nucleophilic aromatic substitution: the methoxy group tempers reactivity while two chlorine atoms support divergent, stepwise synthesis. Specify DCMT for SPOT peptide array linker construction (TYPE I non-cleavable and TYPE II cleavable from a single precursor), α-cyclodextrin [2]-rotaxane capping with residual functionalization capability, and one-pot anhydride formation–tandem reaction sequences (53–95% yield). Do not substitute with CC or CDMT—only DCMT delivers this precise regioselective profile.

Molecular Formula C4H3Cl2N3O
Molecular Weight 179.99 g/mol
CAS No. 3638-04-8
Cat. No. B150824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-6-methoxy-1,3,5-triazine
CAS3638-04-8
Synonyms2,4-Dichloro-6-methoxy-s-triazine;  2-Methoxy-4,6-dichloro-1,3,5-triazine;  2-Methoxy-4,6-dichloro-s-triazine;  4,6-Dichloro-2-methoxy-s-triazine;  6-Methoxy-2,4-dichloro-s-triazine;  Dichloromethoxy-s-triazine;  Dichloromethoxytriazine;  Methoxydichloro-s-
Molecular FormulaC4H3Cl2N3O
Molecular Weight179.99 g/mol
Structural Identifiers
SMILESCOC1=NC(=NC(=N1)Cl)Cl
InChIInChI=1S/C4H3Cl2N3O/c1-10-4-8-2(5)7-3(6)9-4/h1H3
InChIKeyJKAPWXKZLYJQJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-6-methoxy-1,3,5-triazine (CAS 3638-04-8): Procurement-Grade Reactivity Profile for Precision Nucleophilic Substitution


2,4-Dichloro-6-methoxy-1,3,5-triazine (DCMT) is a heterocyclic building block of the 1,3,5-triazine family [1]. It features two reactive chlorine atoms at the 2- and 4-positions and a methoxy group at the 6-position, creating a graded electrophilic profile that enables stepwise nucleophilic aromatic substitution . This regioselective reactivity distinguishes DCMT from symmetric trihalogenated analogs and underpins its utility as a coupling reagent, capping agent, and synthetic intermediate in peptide chemistry, supramolecular assembly, and analytical derivatization [2][3].

Why 2,4-Dichloro-6-methoxy-1,3,5-triazine Cannot Be Replaced by Cyanuric Chloride or Fully Methoxylated Analogs in Regioselective Applications


Generic substitution among triazine electrophiles is chemically unsound due to DCMT's unique 2,4-dichloro-6-methoxy substitution pattern . Cyanuric chloride (CC; 2,4,6-trichloro-1,3,5-triazine) possesses three equivalent reactive sites, which often leads to over-reaction, polymerization, or difficult-to-control multi-substitution products [1]. Conversely, 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) offers only a single electrophilic center, limiting its utility in stepwise, divergent synthetic sequences that require sequential activation of two positions [2]. DCMT occupies a critical intermediate reactivity space: the methoxy group deactivates the ring sufficiently to temper the reactivity of the remaining chlorines, enabling controlled, sequential nucleophilic attack . This prevents undesired cross-linking and ensures predictable intermediate formation, which is essential for applications ranging from solid-phase peptide linker construction to the synthesis of functionalized supramolecular architectures [3][4].

2,4-Dichloro-6-methoxy-1,3,5-triazine Quantitative Differentiation Guide: Comparative Reactivity, Yield, and Application Data


Differential Reactivity in DMSO Activation: DCMT Outperforms CC for Aliphatic Amide Substrates

In DMSO-mediated methylenebisamide synthesis, cyanuric chloride (CC) gave 0% yield (complicated products) for aliphatic amides (entries 10-13), whereas the less reactive 2,4-dichloro-6-methoxy-1,3,5-triazine (DCMT) yielded 40-70% for the same aliphatic substrates [1]. This head-to-head comparison demonstrates that DCMT's tempered electrophilicity is essential for avoiding side reactions with nucleophilic aliphatic amides [2].

Organic synthesis Coupling reagent Methylenebisamide

Unique Utility as a Dual-Functional Linker in SPOT Peptide Array Synthesis: No Direct Substitute Exists

In automated SPOT peptide array synthesis, 2,4-dichloro-6-methoxy-1,3,5-triazine (DCMT) is used to generate two distinct rigid bi-aromatic linkers from cellulose [1]. Reaction with m-phenylenediamine yields a non-cleavable TYPE I linker enabling attachment via amide, ether, and amine bonds resistant to harsh conditions [2]. Reaction with 3-Fmoc-aminobenzoic acid yields a cleavable TYPE II linker [3]. This dual-linker capability is intrinsic to DCMT's bifunctional electrophilicity; fully substituted or fully chlorinated analogs cannot produce both linker types from a single precursor [4].

Peptide chemistry Solid-phase synthesis SPOT methodology

Comparable Performance to CDMT in Carboxylic Acid Anhydride Synthesis with Distinct Substrate Scope

Both 2,4-dichloro-6-methoxy-1,3,5-triazine (DCMT) and 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) mediate carboxylic acid anhydride formation in the presence of N-methylmorpholine [1]. Reported yields range from 53% to 95% for both reagents across a panel of carboxylic acids [2]. However, DCMT's residual chlorine atom offers a handle for subsequent derivatization after anhydride formation, a synthetic advantage not available with CDMT .

Carboxylic acid activation Anhydride synthesis Coupling reagent

DCMT Enables Sequential Capping in α-Cyclodextrin Rotaxane Synthesis: A Capability CDMT Lacks

In the preparation of α-cyclodextrin [2]-rotaxanes, both 2,4-dichloro-6-methoxy-1,3,5-triazine (DCMT) and 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) serve as capping reagents via nucleophilic substitution in aqueous solution [1]. However, only when DCMT is used can the remaining triazinyl chlorine undergo a second substitution, enabling post-capping functionalization of the rotaxane [2]. This sequential reactivity is impossible with the monofunctional CDMT, which terminates the synthetic sequence after a single capping event .

Supramolecular chemistry Rotaxane Molecular shuttle

High-Value Procurement Scenarios for 2,4-Dichloro-6-methoxy-1,3,5-triazine (CAS 3638-04-8)


Synthesis of Aliphatic Methylenebisamide Peptidomimetic Intermediates

DCMT is the activating reagent of choice for the synthesis of aliphatic methylenebisamides from aliphatic amides and DMSO [1]. As demonstrated in direct comparative studies, the more reactive cyanuric chloride (CC) fails to produce any desired product (0% yield) due to uncontrolled side reactions, whereas DCMT delivers yields of 40-70% [2]. This application scenario is critical for medicinal chemistry groups developing retroinverso pseudopeptide derivatives and peptidomimetic compounds [3].

Construction of Cleavable and Non-Cleavable Linkers for Automated SPOT Peptide Arrays

Laboratories performing automated SPOT peptide array synthesis should specify DCMT as the cellulose-functionalizing reagent [1]. DCMT uniquely enables the generation of two distinct linker types from a single precursor: a non-cleavable TYPE I linker (via m-phenylenediamine) for stable peptide attachment under harsh conditions, and a cleavable TYPE II linker (via 3-Fmoc-aminobenzoic acid) for controlled peptide release [2]. This dual capability streamlines workflow and ensures reproducible linker chemistry across multiple array types [3].

Post-Capping Functionalization of Supramolecular Rotaxanes and Molecular Shuttles

For research groups synthesizing α-cyclodextrin [2]-rotaxanes as molecular shuttles or devices, DCMT is the preferred capping reagent [1]. Unlike the monofunctional analog CDMT, DCMT's residual chlorine atom permits a second nucleophilic substitution after the initial capping step [2]. This enables the installation of functional groups, chromophores, or handles for surface immobilization, which is essential for creating photochemically responsive molecular shuttles and advanced supramolecular architectures [3].

Synthesis of Symmetric Carboxylic Acid Anhydrides with Retained Reactivity for Tandem Reactions

Synthetic chemists requiring a coupling reagent for carboxylic acid anhydride formation that also preserves a reactive site for subsequent tandem reactions should select DCMT [1]. DCMT delivers anhydride yields of 53-95%—comparable to CDMT—but, critically, retains a chlorine atom after anhydride formation [2]. This enables one-pot, two-step sequences where the anhydride is formed and then immediately reacted with a second nucleophile, improving synthetic efficiency and reducing purification steps [3].

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